Octocrylene-d10

Isotope Dilution Mass Spectrometry Analytical Reference Standards Quality Control

Accurate isotope dilution mass spectrometry (IDMS) for octocrylene requires a stable-labeled internal standard that provides baseline mass separation and co-elution-unlabeled octocrylene offers no differentiation, while 13C₃ labels risk isotopic overlap at low resolution. Octocrylene-d10 (perdeuterated, +10 Da shift) solves this. - Certified isotopic purity: ≥97 atom % D; HPLC: ≥98.0%. - Validated in human biomonitoring (91% detection rate, LOD 0.02-0.1 ng/mL) and environmental LC-MS/MS. - Non-exchangeable aromatic D-labels; stable under acidic mobile phases.

Molecular Formula C24H27NO2
Molecular Weight 371.5 g/mol
Cat. No. B15136697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctocrylene-d10
Molecular FormulaC24H27NO2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N
InChIInChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3/i6D,7D,8D,9D,10D,11D,13D,14D,15D,16D
InChIKeyFMJSMJQBSVNSBF-UNUHCXEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octocrylene-d10 Analytical Standard


Octocrylene-d10 (CAS 2714435-95-5) is a perdeuterated isotopologue of the organic UV filter octocrylene, in which all ten aromatic hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₂₄H₁₇D₁₀NO₂ and a molecular weight of 371.54 g/mol . It is supplied as an analytical standard (neat format) with a certified isotopic purity of ≥97 atom % D and an HPLC purity of ≥98.0% . As a stable-isotope-labeled internal standard (SIL-IS), Octocrylene-d10 serves as the mass spectrometry quantification reference for octocrylene and its metabolites in human biomonitoring, environmental fate, and sunscreen formulation studies, where it corrects for matrix-induced ionization suppression or enhancement in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows [1].

Why Octocrylene-d10 Cannot Be Replaced


End users requiring precise and accurate quantification of octocrylene in complex biological or environmental matrices cannot interchangeably substitute unlabeled octocrylene, octocrylene-13C₃, or structurally analogous UV filters for Octocrylene-d10. Unlabeled octocrylene co-elutes identically with the target analyte and provides no mass differentiation, rendering it wholly unsuitable as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. Octocrylene-13C₃ offers a mass shift of only +3 Da (MW 364.45 g/mol) versus +10 Da for the d10 isotopologue (MW 371.54 g/mol) ; the smaller mass increment increases the risk of isotopic overlap with the natural-abundance ¹³C isotopologue of the unlabeled analyte, particularly at low resolving power, whereas the d10 variant provides unequivocal baseline separation in the mass domain and demonstrably co-elutes within the same chromatographic peak window [1]. Structurally dissimilar chemical internal standards (e.g., benzophenone, avobenzone) fail to track analyte-specific extraction recovery and ionization efficiency across gradient elution conditions, introducing systematic quantification bias that deuterated isotopologues inherently mitigate through near-identical physicochemical behavior [2].

Octocrylene-d10 Quantitative Evidence


Certified Isotopic and Chemical Purity

Octocrylene-d10 supplied as the Sigma-Aldrich Supelco analytical standard (Product No. 00609) carries a certified isotopic purity of ≥97 atom % D and an HPLC purity of ≥98.0% . In contrast, the unlabeled octocrylene analytical standard (Sigma-Aldrich Product No. 02343) is specified solely for HPLC purity (≥98.0%) without any isotopic purity certification, as it contains only natural-abundance hydrogen . The USP monograph for octocrylene reference standard defines an acceptable assay range of 95.0%–105.0%, which is wider than the ≥98.0% specification of the d10 analytical standard and does not address isotopic composition [1]. This dual-certification (chemical + isotopic purity) is a procurement-relevant differentiator: a d10 lot with 97 atom % D implies that no more than 3% of the molecules carry fewer than the nominal ten deuterium labels, minimizing the contribution of partially labeled species to the internal standard signal that would otherwise compromise quantitative accuracy in IDMS.

Isotope Dilution Mass Spectrometry Analytical Reference Standards Quality Control

Mass Shift and Baseline Separation

Octocrylene-d10 (MW 371.54 g/mol) provides a nominal mass shift of +10 Da relative to unlabeled octocrylene (MW 361.48 g/mol) . Octocrylene-13C₃ (MW 364.45 g/mol) provides a shift of only +3 Da . In triple-quadrupole MS/MS operated at unit resolution, the M+3 isotopologue of unlabeled octocrylene arising from natural ¹³C abundance (~1.1% per carbon; 24 carbons yield a ~26% relative abundance of the M+1 peak and a calculable fraction at M+3) can partially overlap with the 13C₃ internal standard signal, introducing positive bias. The +10 Da shift of the d10 isotopologue places the internal standard mass channel unequivocally outside the natural isotopic envelope of the unlabeled analyte, ensuring zero cross-contamination between analyte and internal standard selected reaction monitoring (SRM) transitions [1]. The d10 isotopologue also exhibits chromatographic co-elution with the unlabeled analyte due to the aromatic positions of the deuterium labels, which minimize the hydrophobic isotope effect that can cause retention time shifts in reversed-phase HPLC [2].

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard Selection

Method Validation in Human Biomonitoring

In the MSACL 2023 method employing isotope dilution with deuterated internal standards (including the d10 isotopologue) for octocrylene metabolite quantification in human urine, the method achieved limits of detection (LOD) of 0.02–0.1 ng/mL, intra-day precision of 2.8–6.3% RSD, inter-day precision of 5.4–10.6% RSD, and spike recovery accuracy of 86%–124% across the calibration range [1]. The original validated method by Bury et al. (2018), which synthesized and employed deuterium-labeled internal standards including the d10 isotopologue for three octocrylene urinary metabolites, demonstrated detection of OC metabolites in 91% of the general population samples tested (n = 35), with the highest metabolite concentrations observed in individuals who had applied sunscreen within 5 days prior to sample collection [2]. In contrast, a parallel LC-MS/MS method for sunscreen UV filter quantification that relied on external standard calibration (without deuterated internal standards) reported accuracy within 94.37%–108.76%, but the absence of an isotopically matched internal standard precluded correction for matrix effects that vary across individual human skin permeation samples [3].

Human Biomonitoring Method Validation UV Filter Exposure Assessment

Avobenzone Photostabilization by Octocrylene

In the absence of octocrylene, avobenzone (butyl methoxydibenzoylmethane, BMDBM) undergoes approximately 50% degradation after 1 hour of UV exposure [1]. When octocrylene is present in the formulation, it acts as a triplet-state quencher that stabilizes avobenzone, substantially reducing its photodegradation rate. In a systematic photostability study of UV filter combinations, the formulation containing octocrylene together with octyl methoxycinnamate (OMC) and benzophenone-3 (BP-3) demonstrated superior photostability relative to formulations without octocrylene; octocrylene was shown to improve the photostability of avobenzone, OMC, and BP-3 individually [2]. The composite avobenzone-octocrylene conjugates synthesized by Holt et al. (2023) further demonstrated that covalent linkage of octocrylene motifs to avobenzone reduced the main avobenzone degradation pathway in acetonitrile, with time-resolved spectroscopy confirming the photostabilizing mechanism operates through energy transfer quenching [3].

Photostability Sunscreen Formulation UV Filter Degradation

Deuterated vs. 13C Internal Standards

Deuterated isotopologues such as Octocrylene-d10 are generally more cost-efficient to synthesize than their ¹³C- or ¹⁵N-labeled counterparts due to the relative simplicity of catalytic hydrogen-deuterium exchange reactions versus de novo synthesis incorporating ¹³C-labeled building blocks [1]. However, deuterium-labeled internal standards may exhibit a chromatographic isotope effect resulting in a slight retention time shift relative to the unlabeled analyte (typically a few seconds earlier elution for perdeuterated aromatic compounds on reversed-phase columns due to the shorter C–D bond length reducing hydrophobic surface area) [2]. Critically, for octocrylene, the deuterium labels are positioned exclusively on the aromatic rings (2,3,4,5,6-pentadeuteriophenyl groups), which are non-exchangeable under typical acidic LC mobile phase conditions, thereby eliminating the risk of hydrogen-deuterium back-exchange that compromises quantification accuracy for deuterated standards with labels on heteroatom-bound positions . The Octocrylene-13C₃ isotopologue (MW 364.45 g/mol) avoids any chromatographic isotope shift but at a higher synthesis cost and with a narrower mass window that may not fully resolve from the natural ¹³C isotopologue envelope of the unlabeled analyte at high analyte concentrations [3].

Isotope Labeling Economics Internal Standard Selection LC-MS/MS Method Development

Environmental Persistence: Octocrylene vs. Avobenzone

A comprehensive 2022 review by Duis et al. systematically compared the environmental fate of octocrylene (OCR) and butyl-methoxydibenzoylmethane (BMDBM, avobenzone) and found that OCR is poorly biodegradable, whereas BMDBM lacks anaerobic and inherent biodegradability but was biodegraded to variable degrees in simulation studies [1]. The bioconcentration factor (BCF) of OCR in fish was below the REACH threshold for bioaccumulation, while data for BMDBM were insufficient for a definitive conclusion [1]. This differential environmental persistence profile directly impacts analytical method selection for environmental monitoring: methods employing Octocrylene-d10 as a SIL-IS must maintain sufficient dynamic range and sensitivity to quantify OCR across orders-of-magnitude concentration differences (from ng/L in open marine waters to μg/L in wastewater-impacted recreational waters), as documented in the South China Sea coastal monitoring study where OCR was among the most frequently detected UV filters [2].

Environmental Persistence Biodegradation Ecotoxicity Risk Assessment

Octocrylene-d10 Applications


Octocrylene Biomonitoring in Epidemiological Cohorts

Octocrylene-d10 is the internal standard of choice for large-scale human biomonitoring programs quantifying urinary metabolites of octocrylene. The method validated by Bury et al. (2018) employing deuterium-labeled internal standards achieved detection of octocrylene metabolites in 91% of the general population (n = 35), and the CDC-developed method (Meng et al., MSACL 2023) using isotope dilution with deuterated IS demonstrated LODs of 0.02–0.1 ng/mL, intra-day precision of 2.8–6.3%, and spike recoveries of 86%–124% [1][2]. The +10 Da mass shift of the d10 isotopologue ensures complete baseline separation from the unlabeled analyte isotopic envelope, a critical requirement for accurate quantification at sub-ng/mL concentrations in complex urine matrices. Procurement specification: isotopic purity ≥97 atom % D and HPLC purity ≥98.0% must be verified by Certificate of Analysis for each lot to ensure longitudinal comparability of biomonitoring data across study phases .

Environmental UV Filter Monitoring

Octocrylene-d10 serves as the deuterated internal standard for LC-MS/MS quantification of octocrylene in freshwater, marine, and wastewater samples. The poor biodegradability of octocrylene and its frequent detection across environmental compartments — as documented in the comprehensive review by Duis et al. (2022) [1] — drive sustained demand for reliable quantification in regulatory monitoring programs. The d10 isotopologue's non-exchangeable aromatic deuterium labels ensure stability under the acidic mobile phase conditions typically employed in environmental LC-MS/MS methods, while the isotopic purity specification of ≥97 atom % D minimizes contribution of under-labeled species to the internal standard signal [2]. The validated sensitivity range (LOD 0.02 ng/mL) enables detection of octocrylene at environmentally relevant concentrations in open water samples where analyte levels may be in the low ng/L range after pre-concentration.

Sunscreen Photostability and Formulation Studies

In photostability testing of sunscreen formulations, Octocrylene-d10 is employed as the internal standard for LC-MS/MS quantification of octocrylene before and after simulated solar irradiation. The documented photostabilizing effect of octocrylene on avobenzone — reducing degradation from approximately 50% after 1 hour of UV exposure to significantly lower levels [1] — means that analytical methods must accurately quantify both the parent octocrylene and any photodegradation products. The deuterated d10 internal standard, spiked prior to sample workup, corrects for any extraction losses or matrix effects that may differ between irradiated and non-irradiated formulation aliquots. The ≥98.0% HPLC purity specification of the Sigma-Aldrich analytical standard ensures that the internal standard itself does not introduce UV-absorbing impurities that could confound photodegradation product identification [2].

Octocrylene Regulatory Compliance Testing

For quality control laboratories performing octocrylene assay in finished sunscreen products according to USP monograph specifications (95.0%–105.0% of labeled content), Octocrylene-d10 enables isotope dilution quantification that is inherently more accurate than external standard calibration, particularly for complex emulsion matrices where extraction recovery may vary between samples [1]. The +10 Da mass shift provides unambiguous differentiation from the unlabeled octocrylene analyte, and the non-exchangeable aromatic deuterium labels eliminate the risk of H/D back-exchange during sample preparation involving aqueous or protic solvents. While the USP octocrylene reference standard (unlabeled, 95.0%–105.0% assay range) is suitable for identity and conventional purity testing, the certified isotopic purity (≥97 atom % D) of the d10 standard provides the additional metrological traceability required for isotope dilution mass spectrometry methods that are increasingly specified in pharmacopeial general chapters on LC-MS [2].

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